5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid

説明

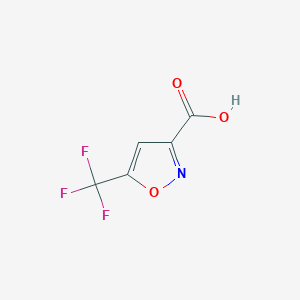

5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a carboxylic acid (-COOH) group at the 3-position. The trifluoromethyl group imparts unique electronic and steric properties, enhancing metabolic stability, lipophilicity, and resistance to enzymatic degradation compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors, ligands, and bioactive molecules .

特性

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)3-1-2(4(10)11)9-12-3/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSXXFNPBKFTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246133 | |

| Record name | 5-(Trifluoromethyl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625120-14-1 | |

| Record name | 5-(Trifluoromethyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625120-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethyl ketone with hydroxylamine to form an oxime, followed by cyclization to yield the oxazole ring. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

化学反応の分析

Types of Reactions

5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the oxazole ring.

科学的研究の応用

Agricultural Applications

One of the primary applications of 5-(trifluoromethyl)-1,2-oxazole-3-carboxylic acid is in the development of herbicides. Its chemical structure allows it to act effectively against a variety of weeds while being selective for crops.

Case Study: Herbicide Development

A patent describes a herbicidal composition that includes this compound as an active ingredient. The study demonstrated that formulations containing this compound exhibited superior efficacy compared to traditional herbicides, providing enhanced weed control with lower application rates .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of this compound. Its unique trifluoromethyl group enhances biological activity and bioavailability.

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties. A study tested various derivatives against a panel of bacterial strains, revealing that certain modifications led to increased potency .

Material Science Applications

In material science, compounds like this compound are explored for their potential as additives in polymers. Their ability to modify surface properties and improve thermal stability makes them valuable in creating advanced materials.

Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agriculture | Herbicides | Effective weed control, selective for crops |

| Pharmaceuticals | Antimicrobial agents | Enhanced potency and bioavailability |

| Material Science | Polymer additives | Improved surface properties and stability |

作用機序

The mechanism of action of 5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

類似化合物との比較

Substituent Effects and Physicochemical Properties

Key Findings

Halogenated derivatives (e.g., bromo, chloro) exhibit moderate electron-withdrawing effects and higher molecular weights, which may improve binding affinity in enzyme pockets .

Steric and Hydrophobic Effects :

- Bulky substituents like cyclohexylphenyl (MW 271.31) increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility .

- Aromatic substituents (e.g., indole, furan) enable π-π stacking interactions, critical for protein-ligand binding in bioactive molecules .

Biological and Industrial Applications: 5-Methyl derivatives are established monoamine oxidase (MAO) inhibitors, leveraging their planar structure for enzyme interaction . Trifluoromethyl-substituted analogs are prioritized in drug discovery for their resistance to oxidative metabolism and improved pharmacokinetics .

生物活性

5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound characterized by its oxazole ring structure, which includes a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula for this compound is C6H4F3N1O3, and its structure features a trifluoromethyl group that enhances lipophilicity and may influence its biological activity. The presence of the carboxylic acid group allows for participation in various chemical reactions, making it a versatile compound in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be significantly lower than those of many standard antibiotics, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 17 |

| Bacillus subtilis | 20 |

| Reference Drug (Ampicillin) | 30 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several species of fungi. The efficacy was evaluated using standard antifungal agents as references:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 1.6 |

| Aspergillus niger | 1.6 |

| Candida tropicalis | 3.2 |

These findings suggest that the trifluoromethyl group contributes to the enhanced biological activity observed in this compound compared to non-fluorinated analogs .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways critical to microbial growth and survival. This interaction could inhibit key biochemical processes, leading to the observed antimicrobial effects.

Case Studies

- Antibacterial Efficacy : A study conducted on various oxazole derivatives found that those containing a trifluoromethyl group displayed superior antibacterial properties compared to their non-fluorinated counterparts. The research involved synthesizing several derivatives and testing their activity against common pathogens.

- Fungal Inhibition : Another case study focused on the antifungal properties of this compound against clinical isolates of Candida species. The results demonstrated a significant reduction in fungal growth at low concentrations of the compound.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound is categorized as harmful if swallowed and can cause skin irritation, necessitating careful handling during research and application . Further toxicological studies are required to fully understand its safety profile.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid with high purity?

Methodological Answer:

The compound can be synthesized via cyclization reactions using precursors such as 3-formyl-1H-indole-2-carboxylic acid derivatives. A common approach involves refluxing the aldehyde precursor with trifluoromethyl-containing reagents (e.g., trifluoromethylthiols or trifluoromethyl ketones) in acetic acid with sodium acetate as a catalyst. For example, refluxing for 3–5 hours in acetic acid followed by filtration and recrystallization from DMF/acetic acid mixtures yields crystalline products with >95% purity . Purification steps include washing with solvents (ethanol, diethyl ether) and recrystallization to remove unreacted intermediates.

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and the trifluoromethyl group’s orientation (e.g., mean C–C bond deviation: 0.003 Å; R factor: 0.084) .

- NMR spectroscopy : NMR to verify the trifluoromethyl group ( ≈ -60 to -70 ppm) and NMR to confirm oxazole ring protons (δ 6.5–8.0 ppm).

- Mass spectrometry (HRMS) to validate the molecular ion peak (CHFNO, expected m/z: 195.01).

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

The electron-withdrawing trifluoromethyl group alters the oxazole ring’s electron density, which can be analyzed via:

- Computational studies : Density Functional Theory (DFT) calculations to map electrostatic potentials and Frontier Molecular Orbitals (FMOs), revealing enhanced electrophilicity at the carboxylic acid moiety.

- Experimental probes : Reactivity assays with nucleophiles (e.g., amines or alcohols) to compare reaction rates with non-fluorinated analogs.

- Spectroscopic shifts : Infrared (IR) spectroscopy to observe changes in C=O stretching frequencies (Δν ≈ 20–30 cm due to inductive effects) .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. To address this:

- Reproduce synthesis : Strictly follow documented protocols (e.g., reflux time, solvent ratios) and verify purity via HPLC (≥97% purity threshold) .

- Thermal analysis : Use Differential Scanning Calorimetry (DSC) to identify polymorphs (e.g., sharp endothermic peaks at 113–115°C vs. broader transitions) .

- Cross-validate data : Compare NMR and X-ray results with literature databases (e.g., Cambridge Structural Database) to rule out structural misassignments .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at -20°C in airtight containers. Avoid exposure to moisture due to the carboxylic acid group’s hygroscopicity. For long-term stability, lyophilize the compound and store as a powder. Periodically check purity via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced: What strategies optimize regioselectivity in derivatization reactions of the oxazole ring?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer electrophilic substitution to the 4-position of the oxazole ring.

- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to functionalize the 5-position selectively.

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity (e.g., DMF for kinetic products, toluene for thermodynamic outcomes) .

Basic: How can researchers assess the compound’s potential as a enzyme inhibitor in biological studies?

Methodological Answer:

- In vitro assays : Conduct enzyme inhibition assays (e.g., IC determination) using purified target enzymes (e.g., cyclooxygenase or kinases).

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to active sites, leveraging the trifluoromethyl group’s hydrophobic interactions.

- SAR analysis : Synthesize analogs (e.g., methyl or chlorine substitutions) to correlate structural features with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。